molecular formula C30H22N2O5 B2673035 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-74-1

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No. B2673035
CAS RN: 888467-74-1
M. Wt: 490.515
InChI Key: LXRADBIJNDNHED-UHFFFAOYSA-N
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Description

The compound contains several structural motifs that are common in organic chemistry, including a biphenyl group, a carboxamide group, a benzofuran group, and a dihydrobenzo[b][1,4]dioxin group . These groups can have various properties depending on their context in the molecule.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the benzofuran and biphenyl groups could potentially introduce some degree of twisting depending on the substitution pattern .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. For example, the carboxamide group could potentially undergo hydrolysis, and the biphenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could potentially increase its solubility in water, while the biphenyl and benzofuran groups could contribute to its lipophilicity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Researchers have synthesized compounds related to this chemical structure and evaluated their biological activities. For instance, a series of benzothiazole-2-carboxamide derivatives, including a compound with a similar structure, demonstrated promising diuretic activity in vivo (Yar & Ansari, 2009).
  • Another study focused on the synthesis and characterization of benzofuran and 2,3-dihydrobenzofuran scaffolds, core components in many biologically active compounds (Qin et al., 2017).

Inhibition of Cell Adhesion

  • Compounds structurally related to this molecule have been found to inhibit cell adhesion. A study on benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides revealed their ability to decrease the adherence of neutrophils to activated endothelial cells, which is significant for anti-inflammatory applications (Boschelli et al., 1995).

Antimicrobial and Antitumor Activity

  • The related compounds have shown potential in antimicrobial and antitumor applications. For instance, a study synthesized and screened novel pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties, exhibiting moderate inhibitors of tumor cell lines (Popsavin et al., 2002).
  • Another research focused on the antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, highlighting the potential of such compounds in fighting bacterial infections (Talupur et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the properties of similar compounds .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O5/c33-29(21-12-10-20(11-13-21)19-6-2-1-3-7-19)32-27-23-8-4-5-9-24(23)37-28(27)30(34)31-22-14-15-25-26(18-22)36-17-16-35-25/h1-15,18H,16-17H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRADBIJNDNHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

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